Introduction to 7-Chloro-1,3-benzodioxole-5-carbaldehyde
Introduction to 7-Chloro-1,3-benzodioxole-5-carbaldehyde
An In-Depth Technical Guide to 7-Chloro-1,3-benzodioxole-5-carbaldehyde
Executive Summary: 7-Chloro-1,3-benzodioxole-5-carbaldehyde is a chlorinated aromatic aldehyde with a molecular weight of 184.58 g/mol .[1][2] Its chemical structure, featuring a benzodioxole core, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthesis pathway, its applications as a building block in drug discovery, and essential safety and handling protocols. The content is tailored for researchers and professionals in chemical synthesis and pharmaceutical development, emphasizing the compound's utility in creating novel molecular entities.
7-Chloro-1,3-benzodioxole-5-carbaldehyde, also known as 3,4-methylenedioxy-5-chlorobenzaldehyde, is a solid organic compound belonging to the benzodioxole family.[3] The benzodioxole moiety is a significant scaffold found in numerous natural products and pharmacologically active molecules. The introduction of a chlorine atom and an aldehyde functional group onto this core structure enhances its versatility as a precursor for more complex chemical entities.
The aldehyde group is highly reactive and serves as a key handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the construction of diverse molecular architectures. The chlorine atom can influence the electronic properties of the molecule and provides a potential site for cross-coupling reactions. Consequently, this compound is primarily utilized in industrial and scientific research as a building block for the synthesis of targeted compounds in medicinal chemistry and materials science.[4]
Physicochemical Properties
The key physicochemical properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde (CAS No: 88525-51-3) are summarized in the table below.[2][5] These parameters are crucial for predicting its behavior in various solvents and biological systems, aiding in reaction optimization and the design of drug discovery assays.
| Property | Value | Source |
| Molecular Weight | 184.58 g/mol | [1][2] |
| Molecular Formula | C₈H₅ClO₃ | [1][2][6] |
| Exact Mass | 183.99272 Da | [7] |
| Density | 1.462 g/cm³ | |
| Boiling Point | 293.26 °C at 760 mmHg | |
| Flash Point | 123.75 °C | |
| logP (predicted) | 2.34 | [1] |
| Topological Polar Surface Area | 35.5 Ų | |
| Hydrogen Bond Acceptors | 3 | |
| InChI Key | SFBUWLLIFJURHG-UHFFFAOYSA-N | [1][7] |
| SMILES | C1OC2=C(O1)C(=C(C=C2)C=O)Cl | [7] |
Synthesis and Mechanistic Insights
A robust and logical synthesis pathway for 7-Chloro-1,3-benzodioxole-5-carbaldehyde involves a multi-step process starting from the readily available 1,3-benzodioxole. The pathway leverages standard, high-yielding organic transformations.
Proposed Synthesis Workflow
The overall synthetic strategy can be visualized as a three-step process:
-
Electrophilic Chlorination: Introduction of a chlorine atom onto the benzodioxole ring.
-
Chloromethylation: Installation of a chloromethyl group, which is the direct precursor to the aldehyde.
-
Sommelet Reaction: Oxidation of the chloromethyl group to the final carbaldehyde.
Caption: Proposed three-step synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Chloro-1,3-benzodioxole
This step involves the electrophilic aromatic substitution of 1,3-benzodioxole.
-
Rationale: The methylenedioxy group is an activating group, directing electrophiles to the para position (position 5). Careful control of stoichiometry and temperature is necessary to favor mono-chlorination.
-
Protocol:
-
Dissolve 1,3-benzodioxole in a suitable chlorinated solvent such as chloroform or dichloromethane in a reaction flask equipped with a stirrer and a gas inlet.
-
Cool the mixture in an ice bath.
-
Bubble chlorine gas slowly through the solution or add a solution of sulfuryl chloride dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by washing with an aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-1,3-benzodioxole, which can be purified by distillation or chromatography.
-
Step 2: Synthesis of 6-Chloromethyl-4-chloro-1,3-benzodioxole
This is a classic chloromethylation reaction.
-
Rationale: This reaction introduces the -CH₂Cl group, a necessary precursor for the Sommelet reaction. The reaction is typically performed under acidic conditions.
-
Protocol:
-
To a mixture of 5-chloro-1,3-benzodioxole, paraformaldehyde, and a catalyst like zinc chloride, add concentrated hydrochloric acid.
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction's progress via TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude chloromethylated product.
-
Step 3: Synthesis of 7-Chloro-1,3-benzodioxole-5-carbaldehyde via the Sommelet Reaction
The final step converts the chloromethyl group into a carbaldehyde.
-
Rationale: The Sommelet reaction is a reliable method for converting benzylic halides to aldehydes using hexamethylenetetramine (hexamine). The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[1]
-
Protocol:
-
Dissolve the 6-chloromethyl-4-chloro-1,3-benzodioxole from the previous step in an appropriate solvent like aqueous ethanol or chloroform.
-
Add an equimolar amount of hexamethylenetetramine and stir the mixture. A precipitate of the quaternary ammonium salt should form.
-
After the salt formation is complete, add water and reflux the mixture for several hours.[2] The hydrolysis of the intermediate yields the desired aldehyde.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
The organic phase is then washed, dried, and concentrated. The final product, 7-Chloro-1,3-benzodioxole-5-carbaldehyde, can be purified by recrystallization or column chromatography.
-
Applications in Medicinal Chemistry and Drug Discovery
While specific biological activity for 7-Chloro-1,3-benzodioxole-5-carbaldehyde is not extensively documented, its value lies in its role as a versatile intermediate for generating compound libraries for high-throughput screening. The benzodioxole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities, including antitumor properties.[8]
The combination of the reactive aldehyde and the chlorinated aromatic ring allows for the systematic exploration of chemical space to develop potent and selective drug candidates.
Caption: Role as a building block in a typical drug discovery workflow.
Derivatives of 1,3-benzodioxole have been investigated as auxin receptor agonists and root growth promoters, highlighting the scaffold's potential for biological interaction.[9] The aldehyde can be readily converted into imines, amines, alcohols, and acids, each providing a new vector for molecular derivatization to probe interactions with biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling 7-Chloro-1,3-benzodioxole-5-carbaldehyde.
-
Hazard Identification: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[3]
-
-
First-Aid Measures:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.
-
Ingestion: Rinse mouth with water and seek medical attention.[4]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.
-
Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[3]
Conclusion
7-Chloro-1,3-benzodioxole-5-carbaldehyde is a synthetically valuable molecule whose utility is defined by its reactive aldehyde functional group and its privileged benzodioxole core. While not an end-product itself, it serves as a crucial starting point for the synthesis of a wide array of more complex molecules. The well-established synthetic routes to its preparation and its versatile reactivity make it an important tool for researchers in organic synthesis and drug discovery who are focused on creating novel compounds with potential therapeutic applications. Adherence to strict safety protocols is essential for its handling and use in a research environment.
References
-
Sommelet reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
- Dynamit Nobel. (1982). Preparation of aromatic aldehydes by the Sommelet reaction. U.S. Patent 4,321,412.
- Dynamit Nobel. (1981). Process for the preparation of aromatic aldehydes according to the Sommelet reaction. European Patent EP0028725A1.
-
PubChem. (n.d.). 5-Chloro-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
- Schering Ag. (1982). Process for preparing benzodioxole derivatives. Korean Patent KR820000738B1.
- Caffaro Srl. (2005). Process for synthesising heliotropine and its derivatives. World Intellectual Property Organization Patent WO2005042512A1.
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
AOBChem USA. (n.d.). 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. Retrieved January 9, 2026, from [Link]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. ResearchGate. [Link]
Sources
- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 2. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 3. EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Compound 7-chloro-2H-1,3-benzodioxole-5-carbaldehyde - Chemdiv [chemdiv.com]
- 7. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR820000738B1 - Process for preparing benzodioxole derivatives - Google Patents [patents.google.com]

